molecular formula C13H9BrN2O2 B12997752 Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate

Cat. No.: B12997752
M. Wt: 305.13 g/mol
InChI Key: IWZFYOKQALJOIQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H9BrN2O2 and a molecular weight of 305.13 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 8-cyanoquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-amino-8-cyanoquinoline-3-carboxylate or 4-thio-8-cyanoquinoline-3-carboxylate.

    Reduction: Formation of ethyl 4-amino-8-cyanoquinoline-3-carboxylate.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

ethyl 4-bromo-8-cyanoquinoline-3-carboxylate

InChI

InChI=1S/C13H9BrN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3

InChI Key

IWZFYOKQALJOIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Br

Origin of Product

United States

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